![molecular formula C20H20N4O B2986443 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide CAS No. 2097864-08-7](/img/structure/B2986443.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine derivatives can be synthesized through reactions with (hetero)aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .Scientific Research Applications
Catalytic Applications
Copper-Catalyzed Coupling : A derivative of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide acts as a powerful ligand for copper-catalyzed coupling reactions, facilitating the metal-catalyzed coupling of (hetero)aryl chlorides and sodium sulfinates. This process yields pharmaceutically important (hetero)aryl methylsulfones with good to excellent yields, demonstrating the ligand's utility in complex chemical syntheses (Ma et al., 2017).
Sensing and Detection
Chemosensors for Metal Ions : Compounds structurally related to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This highlights their potential application in the detection and quantification of copper ions in various environmental and biological matrices (Gosavi-Mirkute et al., 2017).
Material Science
Metal-Organic Frameworks (MOFs) : The synthesis of new metal–organic frameworks using a pyridine–acylamide ligand similar to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide has been explored. These MOFs exhibit diverse structures and properties, including thermostability and photoluminescence, opening avenues for their application in gas storage, separation, and catalysis (Zhang et al., 2014).
Therapeutic Research
VEGFR2 Inhibitors : A class of compounds, including N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamides, has been identified as potent and selective inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2). These compounds exhibit significant potency in biochemical and cellular assays and have shown efficacy in inhibiting VEGF-driven angiogenesis in rodent tumor models, suggesting potential applications in the treatment of solid tumors and diseases where angiogenesis plays a critical role (Bold et al., 2016).
Future Directions
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-14-16-8-4-13-24(16)20-21-11-5-12-22-20/h1-3,5-7,9-12,16H,4,8,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBJWQMLJVMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

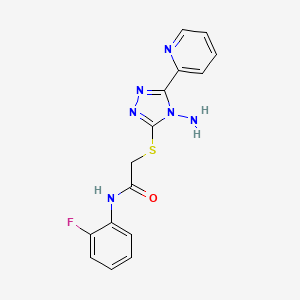
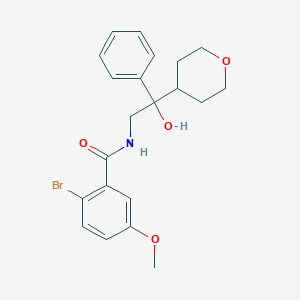
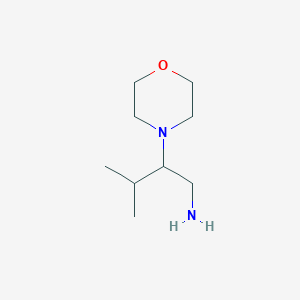
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
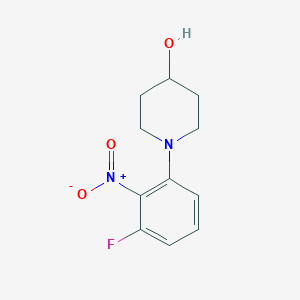

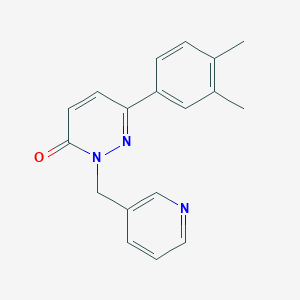
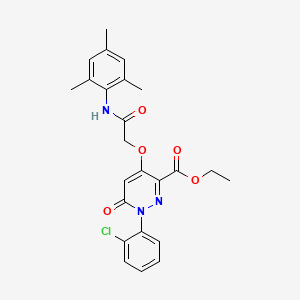
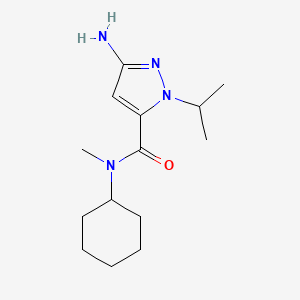
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)

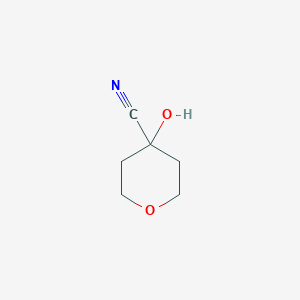
![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)